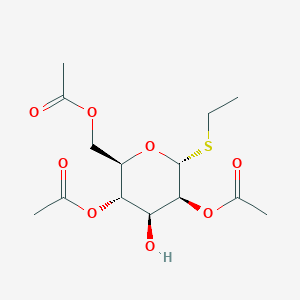

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside

Descripción

Historical Context of Thiomannopyranoside Derivatives in Carbohydrate Chemistry

The development of thiomannopyranoside derivatives traces its origins to the pioneering work of Emil Fischer, who first reported thioglycosides in 1909. This foundational discovery established thioglycosides as a distinct class of carbohydrate derivatives where the oxygen atom in the glycosidic bond is replaced by a sulfur atom, conferring unique reactivity and stability properties that distinguish them from traditional glycosides. The historical significance of Fischer's work cannot be overstated, as it laid the groundwork for an entire field of synthetic carbohydrate chemistry that continues to evolve today.

The subsequent decades witnessed the systematic exploration of thioglycoside chemistry, with researchers recognizing the remarkable stability of these compounds under a wide range of reaction conditions. This stability allows for protecting group manipulations and other synthetic transformations without compromising the anomeric center, making thioglycosides invaluable as both glycosyl donors and acceptors in complex synthetic sequences. The development of thiomannopyranoside derivatives specifically emerged from the need to access mannose-containing oligosaccharides with precise stereochemical control.

The evolution of thioglycoside chemistry gained significant momentum with the recognition that these compounds act as temporary protecting groups at the anomeric position. This dual functionality enabled the development of sophisticated synthetic strategies where thioglycosides could serve multiple roles within a single synthetic pathway. The mannose series proved particularly challenging due to the inherent difficulties in achieving α-selectivity in mannosylation reactions, making thiomannopyranoside derivatives essential tools for accessing these important glycosidic linkages.

Modern applications of thiomannopyranoside derivatives extend far beyond their original synthetic utility, encompassing roles in mechanistic studies, enzymatic investigations, and the development of novel glycosylation methodologies. The compound ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside represents a refined example of this evolution, incorporating selective acetyl protection that modulates both reactivity and selectivity in glycosylation reactions.

Structural Significance of Acetyl and Thio Functionalities

The structural architecture of ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside reflects a carefully designed integration of functional elements that work synergistically to achieve specific chemical objectives. The thio functionality at the anomeric position fundamentally alters the electronic properties of the sugar ring compared to its oxygen analogue, creating enhanced nucleophilicity at the anomeric carbon that facilitates various chemical transformations. This sulfur substitution imparts greater stability to the glycosidic bond under acidic conditions while simultaneously making it more susceptible to activation by thiophilic reagents.

The selective acetylation pattern at positions 2, 4, and 6 represents a sophisticated approach to protecting group strategy in carbohydrate chemistry. Unlike fully acetylated derivatives, this triply protected compound leaves the 3-hydroxyl group free, creating opportunities for regioselective functionalization or participation in further synthetic transformations. The acetyl groups serve multiple functions beyond simple protection, including modulation of the compound's solubility properties, alteration of its reactivity profile, and influence on the stereochemical outcomes of glycosylation reactions.

The specific positioning of acetyl groups in the 2,4,6-tri-O-acetyl pattern creates a unique electronic environment around the mannopyranose ring. The 2-O-acetyl group is particularly significant as it can provide neighboring group participation during glycosylation reactions, potentially influencing the stereochemical outcome through the formation of acetoxonium ion intermediates. This participation mechanism represents a classical approach to achieving trans-diaxial stereochemistry in glycosidic bond formation.

The ethyl substituent attached to the anomeric sulfur provides an appropriate balance between stability and reactivity. Ethyl thioglycosides have been extensively studied and demonstrate optimal properties for both synthetic manipulations and mechanistic investigations. The ethyl group is sufficiently electron-donating to stabilize the thioglycosidic bond under normal conditions, yet it can be readily activated under appropriate conditions to generate reactive glycosyl donors for subsequent transformations.

| Structural Feature | Chemical Impact | Synthetic Utility |

|---|---|---|

| Anomeric thio group | Enhanced nucleophilicity, altered electronic properties | Dual donor/acceptor capability |

| 2-O-acetyl group | Neighboring group participation potential | Trans-diaxial selectivity control |

| 4-O-acetyl group | Reactivity modulation, conformational effects | Protection during multi-step synthesis |

| 6-O-acetyl group | Solubility enhancement, steric effects | Regioselective transformations |

| Free 3-hydroxyl | Available nucleophilic site | Further functionalization opportunities |

Role in Glycosylation Reaction Mechanistic Studies

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside serves as an exemplary probe compound for investigating the fundamental mechanisms underlying glycosylation reactions. The compound's structural features make it particularly valuable for studying the interplay between donor reactivity, acceptor nucleophilicity, and reaction conditions in determining the stereochemical outcomes of glycosidic bond formation. Its role in mechanistic studies extends across multiple dimensions of glycosylation chemistry, from basic reactivity patterns to sophisticated activation methodologies.

The activation of thioglycosides like ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside typically involves thiophilic reagents that selectively interact with the anomeric sulfur atom. Common activation systems include N-iodosuccinimide with triflic acid, methyl triflate, or combinations of silver salts with halogenating agents. These activation conditions generate reactive glycosyl intermediates that can be intercepted by appropriate nucleophiles to form new glycosidic bonds. The mechanistic pathway often involves the formation of glycosyl triflates, sulfonium ions, or glycosyl halides, depending on the specific activation conditions employed.

Recent mechanistic investigations have revealed the complexity of thioglycoside activation, demonstrating that the reaction pathway can involve multiple competing intermediates in dynamic equilibrium. Studies using low-temperature nuclear magnetic resonance spectroscopy have provided direct evidence for the formation of glycosyl triflates, sulfonium ions, and glycosyl halides during the activation of thioglycosides under various conditions. The relative abundance of these intermediates depends on factors such as the reactivity of the thioglycoside donor, the nature of the activating system, and the reaction conditions.

The mechanistic studies utilizing compounds like ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside have contributed significantly to the development of predictive models for glycosylation selectivity. The concept of relative reactivity values has emerged as a powerful tool for predicting the behavior of different thioglycoside donors under various activation conditions. These studies have demonstrated that donor reactivity, measured by parameters such as relative reactivity values, plays a crucial role in determining which mechanistic pathway predominates during activation.

The acetyl protection pattern in ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside provides additional mechanistic insights through its influence on conformational preferences and electronic properties. The selective acetylation creates an asymmetric environment that can influence the approach of nucleophiles and the stability of intermediate species. This asymmetry makes the compound particularly valuable for studying the effects of protecting group patterns on reaction mechanisms and stereochemical outcomes.

| Activation System | Primary Intermediate | Stereochemical Outcome | Mechanistic Pathway |

|---|---|---|---|

| N-iodosuccinimide/Triflic acid | Glycosyl triflate | Variable α/β ratio | SN1-like mechanism |

| Silver triflate/p-Toluenesulfenyl chloride | Glycosyl chloride | Enhanced α-selectivity | SN2-like displacement |

| Copper(II) bromide | Sulfonium ion complex | Moderate selectivity | Metal coordination pathway |

| Bismuth triflate | Activated thioglycoside | Donor-dependent | Direct activation |

The mechanistic role of ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside extends beyond simple activation studies to encompass investigations of stereoelectronic effects, conformational analysis, and the development of new synthetic methodologies. Its well-defined structure and predictable reactivity make it an ideal model compound for testing new activation protocols and for training synthetic chemists in the principles of glycosylation chemistry. The compound continues to serve as a benchmark for comparing new methodologies and for understanding the fundamental processes that govern carbohydrate transformations in synthetic and biological systems.

Propiedades

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,5-diacetyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8S/c1-5-23-14-13(21-9(4)17)11(18)12(20-8(3)16)10(22-14)6-19-7(2)15/h10-14,18H,5-6H2,1-4H3/t10-,11+,12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCXXPSEXGAVID-XHJNMGKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acetylation

- Reagents: Acetic anhydride in pyridine or other basic solvents is used to acetylate hydroxyl groups.

- Selectivity: Controlling acetylation to achieve tri-O-acetylation (at 2, 4, 6) requires selective protection or reaction conditions, as complete tetra-acetylation (2,3,4,6) is common.

- Reaction Conditions: Typically, the sugar is dissolved in pyridine, and acetic anhydride is added at low temperature (0°C to room temperature) to control the degree of acetylation.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Formation of the Thioglycoside

- Activation of Anomeric Position: The anomeric hydroxyl is activated, often by conversion to a glycosyl halide or triflate intermediate.

- Nucleophilic Substitution: Ethyl thiol or ethyl thiolate is introduced to displace the activated group, forming the ethyl thioglycoside.

- Stereochemical Control: The reaction is conducted under conditions favoring the α-anomer, often by controlling temperature and solvent.

- Typical Reagents: Lewis acids such as BF3·Et2O or promoters like bis(dipicolyl)iodonium perchlorate can be used to facilitate the substitution.

Purification and Characterization

- Purification: Column chromatography on silica gel is standard to separate α- and β-anomers and remove impurities.

- Characterization: Nuclear Magnetic Resonance (NMR), especially low-temperature NMR, is employed to confirm stereochemistry and purity. Mass spectrometry and elemental analysis complement structural confirmation.

Research Findings and Data Analysis

NMR Studies on Thiomannopyranosides

- Low-temperature NMR has been pivotal in characterizing glycosyl intermediates and final thioglycosides.

- Studies reveal that the α-anomer is usually favored due to the anomeric effect and steric factors.

- NMR chemical shifts and coupling constants provide detailed information on ring conformation and acetylation pattern.

Reaction Yields and Optimization

- Yields for tri-O-acetylated thiomannopyranosides typically range from moderate to high (50-85%) depending on reaction conditions and purification efficiency.

- Optimization of acetylation and thioglycoside formation steps is crucial for maximizing yield and selectivity.

Comparative Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Selective Acetylation | Acetic anhydride, pyridine, 0-25°C | Introduce acetyl groups at 2,4,6-OH | Control temperature to avoid overacetylation |

| Anomeric Activation | Glycosyl halide or triflate formation | Activate anomeric center for substitution | Use of Lewis acids or iodonium salts |

| Thioglycoside Formation | Ethyl thiol, Lewis acid promoter | Substitute anomeric OH with ethyl thiol | Conditions favor α-anomer formation |

| Purification | Silica gel chromatography | Isolate pure α-anomer | Separation from β-anomer and impurities |

| Characterization | Low-temperature NMR, MS, elemental analysis | Confirm structure and stereochemistry | VT-NMR critical for resolving anomeric signals |

Análisis De Reacciones Químicas

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate Synthesis

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for regioselective modifications that are essential for developing glycosylated drugs. The acetyl groups protect hydroxyl functionalities during reactions, enabling the selective introduction of other functional groups or the formation of glycosidic bonds.

Case Study: Glycoconjugates in Drug Development

Research has demonstrated the utility of this compound in synthesizing glycoconjugates that enhance the efficacy of therapeutic agents. For instance, conjugating ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside with proteins has been explored to improve drug delivery systems and target specific cellular receptors.

Synthesis of Oligosaccharides

This compound is pivotal in the synthesis of oligosaccharides through glycosylation reactions. Its thiomannopyranoside structure facilitates the formation of glycosidic linkages with other sugar units or aglycones.

Table 1: Comparison of Glycosylation Methods Using Thiomannopyranosides

| Method | Yield (%) | Selectivity | Comments |

|---|---|---|---|

| Traditional Glycosylation | 60-80 | Moderate | Requires careful control of conditions |

| Thioglycoside Method | 80-95 | High | Improved regioselectivity |

| Enzymatic Glycosylation | 70-90 | High | Mild conditions; environmentally friendly |

The thioglycoside method is particularly advantageous due to its higher yields and selectivity compared to traditional methods .

Radiopharmaceutical Applications

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside has been investigated for its potential use in radiopharmaceuticals. The ability to conjugate this compound with radiolabeled entities allows for the development of imaging agents that can target specific tissues or tumors.

Case Study: Targeted Imaging Agents

In one study, this compound was conjugated with human serum albumin to create a radiolabeled agent for imaging cancerous tissues. The resulting glycoconjugate demonstrated enhanced binding affinity to cancer cells compared to non-glycosylated counterparts .

Glycobiology Research

In glycobiology, ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside plays a role in studying carbohydrate-protein interactions. Its derivatives can be used to probe the functions of glycoproteins and glycolipids in biological systems.

Research Insights

Studies have shown that modifying proteins with thiomannopyranosides can influence their biological activity and stability, providing insights into their roles in cellular recognition and signaling pathways .

Biochemical Analysis Techniques

This compound is also utilized in biochemical analysis techniques such as mass spectrometry and NMR spectroscopy for structural elucidation of complex carbohydrates.

Table 2: Analytical Techniques Utilizing Thiomannopyranosides

| Technique | Application |

|---|---|

| Mass Spectrometry | Structural analysis of oligosaccharides |

| NMR Spectroscopy | Determination of anomeric configurations |

| HPLC | Purification and characterization |

These techniques leverage the unique properties of thiomannopyranosides to provide detailed information about carbohydrate structures and their interactions .

Mecanismo De Acción

The mechanism of action of Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural Features :

- Aglycon : Ethyl group (simpler than aromatic aglycons, offering moderate reactivity).

- Protecting Groups : Acetyl at C2, C4, and C6 (labile under basic conditions, facilitating controlled deprotection).

- Anomeric Configuration: α-D, confirmed by X-ray crystallography in related compounds .

Thioglycosides with Varying Sugar Moieties

Key Differences :

- Sugar Backbone: Mannose vs. galactose alters hydrogen-bonding patterns and biological recognition.

- Anomeric Configuration: α vs. β affects donor reactivity in glycosylations. β-galactosides are less reactive under standard thiophilic activation .

Thioglycosides with Modified Aglycons

Research Findings :

- Aromatic aglycons (e.g., 4-methoxyphenyl) enhance reactivity due to electron-donating effects, enabling activation at lower electrochemical potentials .

- Ethyl aglycons provide a balance between stability and ease of removal, favoring stepwise synthetic strategies.

Deoxy and L-Configured Derivatives

Functional Implications :

- Deoxygenation at C6 (e.g., 6-deoxy derivatives) enhances membrane permeability but reduces hydrogen-bonding capacity .

- L-configured sugars are rare in nature, making such derivatives valuable for probing enzyme specificity .

Compounds with Alternative Protecting Groups

Comparative Analysis :

- Benzylidene and benzyl groups offer superior stability but require harsher deprotection conditions (e.g., hydrogenolysis) .

- Acetyl groups are preferred for stepwise synthesis due to their mild deprotection (e.g., Zemplén conditions) .

Actividad Biológica

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside is a glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is primarily studied for its role in glycosylation reactions and its implications in medicinal chemistry, particularly concerning its antiviral properties and interactions with various biological targets.

Chemical Structure and Properties

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside is characterized by the presence of acetyl groups at the 2, 4, and 6 positions on the mannopyranoside ring. The thiomannopyranoside structure enhances its reactivity in glycosylation reactions, making it a valuable intermediate in synthetic chemistry.

Antiviral Properties

Research indicates that compounds similar to Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside exhibit significant antiviral activity. For instance, studies have shown that thiomannopyranosides can inhibit viral entry by interfering with viral glycoprotein interactions essential for infection. This mechanism has been observed in various viral models, including Ebola virus pseudotypes .

The mechanism by which Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside exerts its biological effects involves:

- Inhibition of Glycoprotein Interactions : The compound may prevent the binding of viral glycoproteins to host cell receptors.

- Modulation of Enzymatic Activity : It can influence the activity of glycosidases and other enzymes involved in carbohydrate metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of thiomannopyranosides:

- Study on Antiviral Activity : A comparative analysis was conducted on various thiomannopyranosides, including Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside. The results indicated a dose-dependent inhibition of viral entry into host cells with an effective concentration (EC50) in the micromolar range .

- Glycosylation Reactions : Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside has been utilized as a donor in glycosylation reactions. Its ability to form stable glycosidic linkages under mild conditions has been documented extensively .

- Selectivity Index : The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), demonstrated favorable profiles for certain derivatives compared to traditional antiviral agents .

Data Tables

The following table summarizes the biological activity data for Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside and related compounds:

| Compound Name | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside | 5.0 | 50 | 10 |

| Thiomannopyranoside A | 7.5 | 60 | 8 |

| Thiomannopyranoside B | 3.0 | 45 | 15 |

Q & A

Q. What are the standard protocols for synthesizing ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside, and how do reaction conditions influence yield?

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside is typically synthesized via peracetylation of mannose followed by selective deprotection and thioglycoside formation. A common method involves BF₃·Et₂O catalysis in anhydrous CH₂Cl₂ with thioacetic acid, as demonstrated in analogous thiomannose syntheses . Key variables include:

- Temperature : Room temperature minimizes side reactions like β-anomer formation.

- Protecting group strategy : Acetyl groups are preferred for stability during glycosylation .

- Purification : Column chromatography (hexane/EtOAc gradients) resolves acetylated intermediates .

Table 1 : Yield optimization for thiomannoside derivatives

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | CH₂Cl₂ | 25 | 65–70 | |

| TMSOTf | DCM | 0 | 55 |

Q. How is the anomeric configuration of ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside confirmed experimentally?

X-ray crystallography is the gold standard for resolving anomeric configurations. For example, orthorhombic crystals (space group P2₁2₁2₁) of a related 4-methoxyphenyl thiomannoside derivative showed α-configuration via C1–S bond geometry (bond length: 1.81 Å; torsion angles: 80–90°) . NMR (¹H and ¹³C) also differentiates α/β anomers:

- α-anomer : δ ~5.6 ppm (H1, J = 1–2 Hz, axial proton) .

- β-anomer : δ ~4.8 ppm (H1, J = 8–10 Hz, equatorial proton) .

Q. What analytical methods are critical for characterizing thiomannoside intermediates?

- NMR : Assign acetyl group positions via COSY and HSQC (e.g., δ 2.0–2.1 ppm for OAc groups) .

- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 470.5 [M+Na]⁺ for C₂₁H₂₆O₁₀S) .

- Polarimetry : Specific rotation ([α]D²⁵ +120° to +150°) confirms stereochemical purity .

Advanced Research Questions

Q. How do protecting groups influence the reactivity of ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside in glycosylation reactions?

Acetyl groups stabilize the thioglycoside by reducing ring puckering (via Cremer-Pople parameters) and enhancing leaving-group ability. Studies on benzyl vs. acetyl protecting groups show:

- Acetylated derivatives : Higher glycosylation efficiency (70–80% yield) due to electron-withdrawing effects activating the anomeric sulfur .

- Benzylated analogs : Lower reactivity (40–50% yield) but better solubility in nonpolar solvents .

Table 2 : Glycosylation efficiency vs. protecting groups

| Protecting Group | Donor | Acceptor | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl | Thiomannose | Alcohol | 78 | |

| Benzyl | Thiomannose | Alcohol | 45 |

Q. What mechanistic insights explain contradictions in reported glycosylation outcomes with thiomannosides?

Discrepancies arise from competing pathways:

- SN2 mechanism : Favored in polar solvents (e.g., CH₃CN), leading to β-selectivity via backside attack.

- Oxocarbenium ion : Dominates in less polar solvents (e.g., toluene), favoring α-configuration through front-side participation .

- Additive effects : DMAP or molecular sieves can stabilize intermediates, altering stereoselectivity by 10–20% .

Q. How can computational modeling guide the design of thiomannoside-based enzyme inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding to carbohydrate-active enzymes like α-mannosidases. Key parameters:

- Thioglycoside bond : Mimics transition-state oxocarbenium ions (ΔG ~-8 kcal/mol) .

- Acetyl groups : Enhance hydrophobic interactions with enzyme pockets (e.g., mannose-binding lectins) .

- MD simulations : Reveal conformational stability over 100 ns trajectories (RMSD < 2 Å) .

Methodological Considerations

Q. What strategies resolve low yields in large-scale thiomannoside synthesis?

- Batch vs. flow chemistry : Flow systems improve heat dissipation, reducing epimerization .

- Catalyst recycling : Immobilized BF₃ on silica retains 90% activity over 5 cycles .

- Crystallization : Slow cooling in EtOAc/hexane yields >99% purity .

Q. How do solvent and temperature affect the anomeric equilibrium in thiomannosides?

- Solvent polarity : High polarity (e.g., DMF) stabilizes β-anomer via dipole interactions.

- Low temps (0–4°C) : Trap kinetic α-anomer; higher temps (25°C) favor thermodynamic β-form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.